

# Physical and chemical properties of 4-(Trifluoromethyl)pyrimidine-2-thiol

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## Compound of Interest

Compound Name: 4-(Trifluoromethyl)pyrimidine-2-thiol

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## An In-Depth Technical Guide to 4-(Trifluoromethyl)pyrimidine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-(Trifluoromethyl)pyrimidine-2-thiol**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its synthesis, purification, spectral characteristics, and potential biological activities, presented in a format tailored for research and development professionals.

## Chemical and Physical Properties

**4-(Trifluoromethyl)pyrimidine-2-thiol** is a heteroaromatic thioamide. It is commercially available from various suppliers and is noted as an orange needle-like crystalline solid.[\[1\]](#)

Table 1: Physical and Chemical Properties of **4-(Trifluoromethyl)pyrimidine-2-thiol**

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>3</sub> F <sub>3</sub> N <sub>2</sub> S	[2][3][4]
Molecular Weight	180.15 g/mol	[2][3][4]
CAS Number	136547-17-6	[2][3][4]
Appearance	Orange needle-like crystalline solid	[1]
Melting Point	164-166 °C	[5][6]
Boiling Point (Predicted)	146.0 ± 50.0 °C	[6]
Density (Estimate)	1.4933 g/cm <sup>3</sup>	[7]
pKa (Predicted)	4.96 ± 0.10	[7]
Storage Temperature	2-8 °C under inert gas (Nitrogen or Argon)	[7]

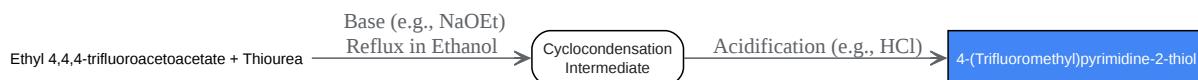
## Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **4-(Trifluoromethyl)pyrimidine-2-thiol** is not extensively documented in a single source, a general and widely applicable method for the synthesis of pyrimidine-2-thiols involves the cyclocondensation of a  $\beta$ -dicarbonyl compound with thiourea.<sup>[8]</sup> In the case of **4-(trifluoromethyl)pyrimidine-2-thiol**, the logical precursor would be a trifluoromethylated  $\beta$ -ketoester, such as ethyl 4,4,4-trifluoroacetoacetate.

## Proposed Experimental Protocol for Synthesis

This proposed protocol is based on established methods for the synthesis of similar pyrimidine-2-thiol derivatives.

Reaction Scheme:



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**Figure 1:** Proposed synthesis workflow for **4-(Trifluoromethyl)pyrimidine-2-thiol**.

#### Materials:

- Ethyl 4,4,4-trifluoroacetoacetate
- Thiourea
- Sodium metal
- Absolute Ethanol
- Concentrated Hydrochloric Acid
- Deionized water

#### Procedure:

- Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a stoichiometric amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
- Reaction Mixture: To the freshly prepared sodium ethoxide solution, add an equimolar amount of thiourea and stir until dissolved. Subsequently, add an equimolar amount of ethyl 4,4,4-trifluoroacetoacetate dropwise to the reaction mixture.
- Reflux: Heat the reaction mixture to reflux and maintain for a period of 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

- Precipitation: Dissolve the resulting residue in water and filter to remove any insoluble impurities. Cool the filtrate in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid until the product precipitates.
- Isolation: Collect the crude product by vacuum filtration and wash with cold deionized water.

## Purification by Recrystallization

The crude **4-(trifluoromethyl)pyrimidine-2-thiol** can be purified by recrystallization.

Procedure:

- Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but readily soluble when heated. Ethanol or an ethanol-water mixture is often a good starting point for pyrimidine derivatives.
- Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.
- Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
- Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

## Spectral Data

Detailed spectral data for **4-(trifluoromethyl)pyrimidine-2-thiol** is not fully available in the public domain. However, characteristic spectral features can be inferred from data on similar compounds and general spectroscopic principles.

Table 2: Predicted and Reported Spectral Data

Spectrum	Predicted/Reported Wavenumbers/Chemical Shifts	Source(s)
<sup>19</sup> F NMR	A single peak is expected for the -CF <sub>3</sub> group. A database entry reports a spectrum available in acetonitrile-d <sub>3</sub> with CCl <sub>3</sub> F as the standard.	[9]
<sup>1</sup> H NMR	Two distinct signals for the two aromatic protons on the pyrimidine ring are expected. For a similar compound, 4-methyl-2-((trifluoromethyl)thio)pyrimidine, the pyrimidine protons appear as singlets around 8.47 ppm and in the range of 7.42-6.73 ppm.	[10]
<sup>13</sup> C NMR	Signals for the five carbon atoms are expected. The trifluoromethyl group will appear as a quartet due to C-F coupling. For 4-methyl-2-((trifluoromethyl)thio)pyrimidine, the pyrimidine carbons resonate at approximately 168.97, 165.23, and 118.74 ppm, with the trifluoromethylated carbon appearing as a quartet around 132.12 ppm.	[10]
FT-IR (cm <sup>-1</sup> )	Characteristic peaks are expected for N-H stretching (if in the thione tautomeric form), C=N stretching, C-F stretching,	[11]

and C=S stretching. The S-H stretching of the thiol form, if present, would be a weak band around  $2550\text{ cm}^{-1}$ .

Mass Spectrometry (m/z)

The molecular ion peak  $[\text{M}]^+$  is expected at approximately 180.00. Fragmentation patterns would likely involve the loss of the trifluoromethyl group and cleavage of the pyrimidine ring. [3]

## Chemical Reactivity and Tautomerism

Like other 2-mercaptopyrimidines, **4-(trifluoromethyl)pyrimidine-2-thiol** can exist in a tautomeric equilibrium between the thiol and thione forms. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. In polar solvents, the thione form is generally favored.[2]



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**Figure 2:** Thiol-thione tautomerism of **4-(Trifluoromethyl)pyrimidine-2-thiol**.

The thiol group is nucleophilic and can undergo various reactions, including alkylation to form thioethers. The pyrimidine ring itself can participate in nucleophilic substitution reactions, particularly at positions activated by the electron-withdrawing trifluoromethyl group.

## Biological Activity and Signaling Pathways

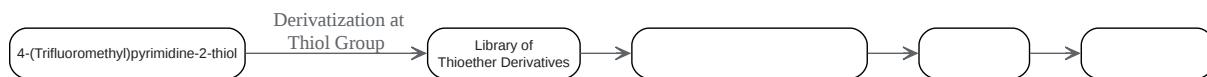
There is currently no specific information available in the scientific literature regarding the biological activity or the involvement of **4-(trifluoromethyl)pyrimidine-2-thiol** in any signaling

pathways. However, the trifluoromethylpyrimidine scaffold is a well-known pharmacophore present in numerous biologically active compounds.

Derivatives of trifluoromethylpyrimidine have been reported to exhibit a range of biological activities, including:

- **Anticancer Activity:** Several studies have demonstrated the cytotoxic effects of novel trifluoromethylpyrimidine derivatives against various cancer cell lines.[8][12][13]
- **Kinase Inhibition:** The pyrimidine core is a common hinge-binding motif in kinase inhibitors. Trifluoromethylpyrimidine-based compounds have been developed as inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR) and Proline-rich Tyrosine Kinase 2 (PYK2), which are implicated in cancer cell proliferation and migration.[14]

Given the established bioactivity of related compounds, **4-(trifluoromethyl)pyrimidine-2-thiol** represents a valuable starting material or fragment for the design and synthesis of novel therapeutic agents. The thiol group provides a convenient handle for further chemical modification and library development.



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**Figure 3:** A logical workflow for the exploration of the biological activity of **4-(Trifluoromethyl)pyrimidine-2-thiol**.

## Conclusion

**4-(Trifluoromethyl)pyrimidine-2-thiol** is a readily accessible heterocyclic compound with interesting chemical properties. While its own biological profile remains to be elucidated, its structural features, particularly the trifluoromethyl group and the reactive thiol moiety, make it a promising building block for the development of novel small molecules with potential applications in drug discovery, particularly in the areas of oncology and kinase inhibition. Further research is warranted to explore its synthesis in detail, fully characterize its properties, and investigate its potential biological activities.

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